N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline
Overview
Description
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C15H23NSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline typically involves the reaction of N,N-diethylaniline with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the N,N-diethylaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized aniline derivatives.
Scientific Research Applications
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline can be compared with other similar compounds, such as:
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: This compound has a similar structure but with methyl groups instead of ethyl groups. It may exhibit different reactivity and biological activity due to the difference in alkyl chain length.
N,N-Diphenyl-4-((trimethylsilyl)ethynyl)aniline: This compound has phenyl groups instead of ethyl groups, which can significantly alter its chemical and physical properties.
4-((Trimethylsilyl)ethynyl)aniline: This compound lacks the N,N-diethyl substitution, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline is a synthetic compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features a trimethylsilyl group , an ethynyl group , and an aniline moiety , contributing to its reactivity and biological potential. Its molecular formula is with a molecular weight of approximately 217.38 g/mol. The compound's structure can be represented as follows:
1. Reactivity and Interaction Studies
This compound exhibits significant reactivity due to the presence of the nitrogen atom in the aniline group, which can act as an electron donor. This property allows it to form complexes with various metal centers, making it a subject of interest in coordination chemistry and catalysis .
2. Irritant Properties
The compound has been classified as an eye irritant and skin irritant , necessitating careful handling in laboratory settings. This classification highlights the need for safety precautions when working with this compound in biological experiments.
Case Study 1: Photochemical Stability
A study evaluated the photochemical stability of this compound under various light sources. The results indicated that upon irradiation with a 450 W Xe-lamp, there was no sign of isomerization, although decomposition was observed under different light conditions. This suggests potential applications in photostability-sensitive environments .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Dimethyl-4-(phenylethynyl)aniline | Contains a phenylethynyl group instead of trimethylsilyl | Lacks silicon; may exhibit different reactivity |
4-(Trimethylsilyl)phenylacetylene | Similar ethynyl functionality without nitrogen | More stable due to absence of amine group |
N,N-Dimethyl-4-(alkyne)aniline | Various alkynes instead of trimethylsilyl | Reactivity varies based on alkyne structure |
4-(Trimethylsilyl)-N,N-dimethylaniline | Similar amine structure but lacks ethynyl | Different electronic properties due to absence of triple bond |
Properties
IUPAC Name |
N,N-diethyl-4-(2-trimethylsilylethynyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXQCXQQFOKPOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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